Methyl 3-bromo-5-methoxy-2-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 3-bromo-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-5-3-6(9(12)16-2)8(11(13)14)7(10)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZJIJIVCWMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 3-bromo-5-methoxybenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: Methyl 3-bromo-5-methoxy-2-aminobenzoate.
Oxidation: Methyl 3-bromo-5-carboxy-2-nitrobenzoate.
Scientific Research Applications
Methyl 3-bromo-5-methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, affecting various biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
Methyl 5-bromo-2-methoxy-3-nitrobenzoate (CAS 67657-90-3)
- Molecular Formula: C₉H₈BrNO₅ (identical to the target compound).
- Substituent Positions : Bromo (5), methoxy (2), nitro (3).
- Key Differences : The rearrangement of substituents alters the electronic landscape. The nitro group at position 3 (meta to bromo) reduces steric hindrance compared to the target compound’s nitro group at position 2 (ortho to bromo). This impacts reactivity in electrophilic substitution and coupling reactions .
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5)
- Molecular Formula : C₉H₉BrO₄.
- Substituents : Bromo (5), hydroxy (2), methoxy (3).
- Key Differences : Replacement of the nitro group with a hydroxyl group reduces molecular weight (261.07 g/mol ) and increases acidity due to the -OH group’s proton-donating ability. This compound is more prone to ester hydrolysis and oxidative reactions compared to the nitro-containing target compound .
Non-Brominated Analogs
Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9)
- Molecular Formula: C₉H₉NO₅.
- Substituents : Methoxy (5), nitro (2).
- The electron-withdrawing nitro group at position 2 directs further substitutions to the para position, a feature shared with the target compound .
Methyl 2-methoxy-6-nitrobenzoate (CAS 77901-52-1)
- Molecular Formula: C₉H₉NO₅.
- Substituents : Methoxy (2), nitro (6).
- The electronic effects differ due to the nitro group’s para relationship to the methoxy group .
Halogen and Functional Group Variants
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
- Molecular Formula : C₁₀H₇BrClF₃O₃.
- Substituents : Bromo (3), chloro (2), trifluoromethoxy (5).
- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, enhancing resistance to nucleophilic attack compared to the target compound’s methoxy group. The chloro substituent introduces additional steric and electronic effects, making this compound more lipophilic .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
